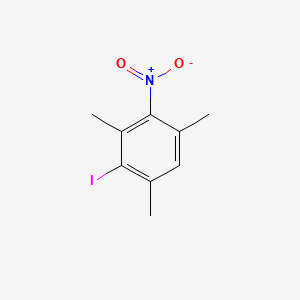
2-Iodo-1,3,5-trimethyl-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with iodine, three methyl groups, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 1,3,5-trimethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the ortho position relative to the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Iodo-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 2-Amino-1,3,5-trimethyl-4-nitrobenzene.
Oxidation: 2-Iodo-1,3,5-trimethyl-4-carboxybenzene.
科学的研究の応用
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological systems and the development of chemical probes.
作用機序
The mechanism of action of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene depends on the specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.
類似化合物との比較
Similar Compounds
2-Iodo-1,3,5-trimethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrotoluene: Has only one methyl group, resulting in different steric and electronic properties.
1-Iodo-3,5-dimethyl-4-nitrobenzene: Similar structure but with one less methyl group, affecting its reactivity and applications.
Uniqueness
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The combination of iodine and nitro groups also provides a versatile platform for various chemical transformations and applications in research.
特性
分子式 |
C9H10INO2 |
|---|---|
分子量 |
291.09 g/mol |
IUPAC名 |
2-iodo-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
InChIキー |
WVNAMCMHOHMVJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


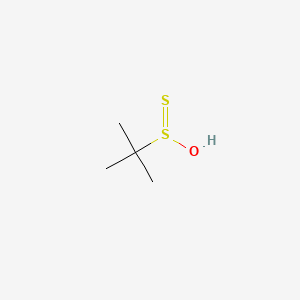
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
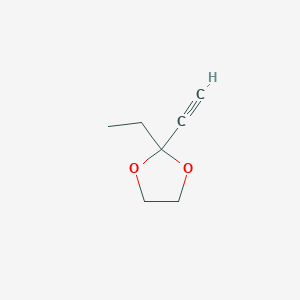
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
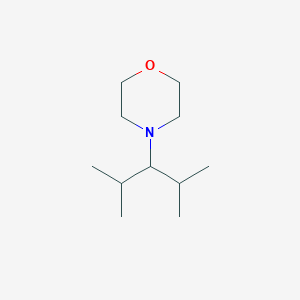

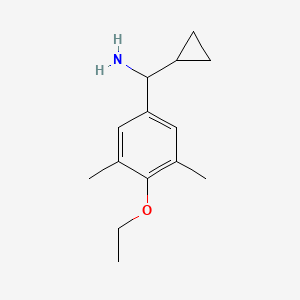

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
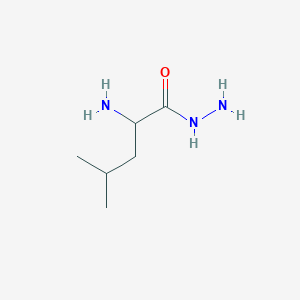
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

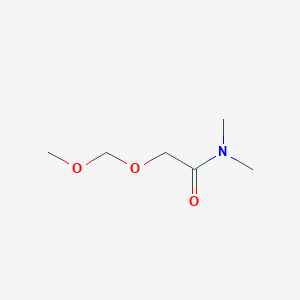
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
